4-METHOXYBENZOIC-D7 ACID 4-METHOXYBENZOIC-D7 ACID
Brand Name: Vulcanchem
CAS No.: 1219803-08-3
VCID: VC0109688
InChI: InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D
SMILES: COC1=CC=C(C=C1)C(=O)O
Molecular Formula: C8H8O3
Molecular Weight: 159.19 g/mol

4-METHOXYBENZOIC-D7 ACID

CAS No.: 1219803-08-3

Cat. No.: VC0109688

Molecular Formula: C8H8O3

Molecular Weight: 159.19 g/mol

* For research use only. Not for human or veterinary use.

4-METHOXYBENZOIC-D7 ACID - 1219803-08-3

CAS No. 1219803-08-3
Molecular Formula C8H8O3
Molecular Weight 159.19 g/mol
IUPAC Name 2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)benzoic acid
Standard InChI InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D
Standard InChI Key ZEYHEAKUIGZSGI-AAYPNNLASA-N
Isomeric SMILES [2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC([2H])([2H])[2H])[2H]
SMILES COC1=CC=C(C=C1)C(=O)O
Canonical SMILES COC1=CC=C(C=C1)C(=O)O

Chemical Identity and Structure

Basic Chemical Information

4-Methoxybenzoic-d7 acid is a deuterium-labeled analog of 4-methoxybenzoic acid with the following key identifiers:

ParameterValue
CAS Number1219803-08-3
Molecular FormulaC8HD7O3
Molecular Weight159.1905 g/mol
IUPAC Name2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)benzoic acid
Unlabelled CAS Number100-09-4
Accurate Mass159.0913

The compound contains seven deuterium atoms: three in the methoxy group (OCD3) and four in the benzene ring at positions 2, 3, 5, and 6, as indicated in its IUPAC name .

Structural Representation

The molecular structure features a benzene ring with a carboxylic acid group and a methoxy group in the para position. The deuterium labeling occurs at specific positions:

NotationStructural Information
SMILES[2H]c1c([2H])c(C(=O)O)c([2H])c([2H])c1OC([2H])([2H])[2H]
InChIInChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D

This structure results from the replacement of hydrogen atoms with deuterium atoms, which has minimal effect on chemical behavior but significant impact on spectroscopic properties .

Applications and Significance

Analytical Applications

4-Methoxybenzoic-d7 acid serves as a valuable tool in various analytical applications:

ApplicationFunction
Reference StandardUsed in pharmaceutical testing for precise calibration
Isotopic TracerEmployed to track chemical transformations and metabolic pathways
Mass SpectrometryProvides distinctive isotopic pattern for quantitative analysis
NMR SpectroscopyDelivers unique deuterium signals for structural elucidation

The stable isotope labeling makes this compound particularly useful for distinguishing between compounds or tracking metabolic pathways in various scientific and industrial processes.

Research Significance

The compound has notable research significance:

  • Enables precise tracking and analysis in chemical and biological processes

  • Serves as an internal standard for quantitative analysis

  • Allows researchers to study reaction mechanisms and kinetics

  • Facilitates the investigation of drug metabolism and pharmacokinetics

  • Supports the development of analytical methods for environmental monitoring

Synthesis and Production

Synthetic Methods

The synthesis of 4-methoxybenzoic-d7 acid typically involves deuteration of the parent compound:

MethodDescription
Catalytic ExchangeInvolves exchange of hydrogen atoms with deuterium using D₂ gas and catalysts such as Pd/C
D₂O ExchangeUses deuterium oxide as a deuterium source under specific reaction conditions
Selective DeuterationStrategic incorporation of deuterium at specific positions

The synthesis requires careful control of reaction conditions to ensure high deuterium incorporation and chemical purity.

Comparison with Non-Deuterated Analog

Structural Comparison

The deuterated compound differs from its non-deuterated counterpart primarily in isotopic composition:

CompoundMolecular FormulaMolecular Weight
4-Methoxybenzoic-d7 acidC₈HD₇O₃159.1905 g/mol
4-Methoxybenzoic acidC₈H₈O₃152.1473 g/mol

The mass difference of approximately 7 atomic mass units corresponds to the seven hydrogen atoms replaced by deuterium .

Functional Equivalence

While structurally similar, the deuterated and non-deuterated compounds exhibit important differences:

  • Chemical reactivity is nearly identical, but reaction rates may differ slightly due to kinetic isotope effects

  • Spectroscopic properties show significant differences, particularly in NMR and mass spectra

  • Metabolic processing may occur at different rates, making the deuterated version valuable for metabolic studies

  • Thermal stability may be slightly enhanced in the deuterated version

Analytical Characterization

Spectroscopic Properties

The deuteration pattern creates distinctive spectroscopic characteristics:

TechniqueCharacteristic Features
¹H NMRSimplified spectrum due to replacement of protons with deuterium
²H NMRSpecific signals corresponding to deuterium positions
Mass SpectrometryMolecular ion peak at m/z 159 instead of 152
IR SpectroscopyC-D stretching frequencies differ from C-H stretching

These spectroscopic differences make 4-methoxybenzoic-d7 acid easily distinguishable from its non-deuterated analog, which is crucial for its application as a reference standard .

AspectInformation
ToxicitySimilar to non-deuterated version but with limited specific data
Handling PrecautionsStandard laboratory safety protocols recommended
Storage RequirementsStore below +30°C, preferably at 2-8°C
DisposalFollow local regulations for laboratory chemicals

While deuterated compounds generally have toxicity profiles similar to their non-deuterated counterparts, comprehensive toxicological data specific to 4-methoxybenzoic-d7 acid is limited.

Future Research Directions

The continuing development and application of 4-methoxybenzoic-d7 acid points toward several promising research directions:

  • Expanded use as an internal standard in complex environmental analysis

  • Development of new analytical methods leveraging its unique isotopic signature

  • Application in metabolomics studies to track specific biochemical pathways

  • Integration into pharmaceutical development processes for metabolite identification

  • Potential use in materials science for studying degradation mechanisms

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